molecular formula C10H10Cl2O2S B046072 Methyl 2-[(2,6-dichlorobenzyl)thio]acetate CAS No. 118608-90-5

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate

Cat. No.: B046072
CAS No.: 118608-90-5
M. Wt: 265.16 g/mol
InChI Key: WXHQNQTVKFTSAV-UHFFFAOYSA-N
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Description

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is an organic compound with the molecular formula C10H10Cl2O2S and a molecular weight of 265.16 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a methyl ester group and a dichlorobenzyl thioether moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with methyl thioacetate in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with biological macromolecules, potentially disrupting their normal function. The thioether moiety can undergo oxidation, leading to the formation of reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is unique due to the presence of both the dichlorobenzyl and thioether groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is a compound that has garnered attention due to its potential biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by various studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thioether functional group linked to a dichlorobenzyl moiety. The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzyl chloride with methyl thioacetate in the presence of a base. This method allows for the efficient formation of the thioether bond.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (μg/mL) Activity
Staphylococcus aureus< 0.24Strongly active
Escherichia coli< 0.50Moderately active
Candida albicans< 1.00Active

The Minimum Inhibitory Concentration (MIC) values indicate that this compound has potent antibacterial effects, particularly against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (μM) Effect
MCF-7 (Breast cancer)15.0Significant inhibition
HeLa (Cervical cancer)12.5Significant inhibition
A549 (Lung cancer)20.0Moderate inhibition

The IC50 values reflect the concentration required to inhibit cell growth by 50%. The compound demonstrated notable effects against MCF-7 and HeLa cells, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : It has been suggested that this compound induces oxidative stress in cells, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at specific phases, which is crucial for its anticancer efficacy .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of thioether compounds highlighted that this compound showed superior activity against Staphylococcus aureus compared to standard antibiotics like penicillin .
  • Cytotoxicity in Cancer Cells : In a comparative study with established chemotherapeutics, this compound exhibited lower IC50 values than cisplatin in HeLa cells, suggesting it may be a more effective alternative .

Properties

IUPAC Name

methyl 2-[(2,6-dichlorophenyl)methylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2S/c1-14-10(13)6-15-5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHQNQTVKFTSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383978
Record name Methyl {[(2,6-dichlorophenyl)methyl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118608-90-5
Record name Methyl {[(2,6-dichlorophenyl)methyl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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